![molecular formula C14H22Cl2N2 B2732529 5-BEnzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride CAS No. 2288710-07-4](/img/structure/B2732529.png)
5-BEnzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride is a chemical compound with the CAS Number: 2288710-07-4 . It has a molecular weight of 289.25 and its molecular formula is C14H22Cl2N2 .
Molecular Structure Analysis
The InChI code for 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride is 1S/C14H20N2.2ClH/c1-2-4-12(5-3-1)10-16-7-6-13-8-15-9-14(13)11-16;;/h1-5,13-15H,6-11H2;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride has a molecular weight of 289.25 g/mol . It should be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Luminous Properties
Complexes with lanthanide coordination have been synthesized, displaying unique three-dimensional frameworks that can be considered for applications in luminescent materials. These frameworks are constructed by helix-linked scalelike sheets, exhibiting unprecedented and distorted rutile topologies, with significant implications for optical and electronic material science (C. Qin et al., 2005).
Synthetic Methodologies
A novel approach to synthesize pyrindines and tetrahydroquinolines involves a one-pot, three-step four-component process, highlighting the versatility of pyridine derivatives in synthesizing complex organic structures (Nasser A. M. Yehia et al., 2002). Additionally, the synthesis of pyrrolidine derivatives aims at inhibiting sialidase, demonstrating the potential of pyridine derivatives in biomedical applications (L. Czollner et al., 1990).
Metal Complexes and Antibacterial Activity
Pt(II) and Ni(II) complexes of octahydropyrrolo[3,4-c]pyrrole, showing potential in antibacterial activity, have been synthesized and characterized. These complexes suggest the role of pyridine derivatives in developing new antimicrobial agents (Muge Gemili et al., 2017).
Supramolecular Chemistry
The formation of anionic supramolecular polymers containing pyrrole anion dimers showcases innovative approaches to designing new materials with potential applications in molecular recognition and assembly (Philip A. Gale et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-12(5-3-1)10-16-7-6-13-8-15-9-14(13)11-16;;/h1-5,13-15H,6-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWHELIXXBKVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1CNC2)CC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-BEnzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2732448.png)
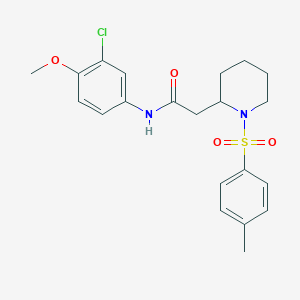

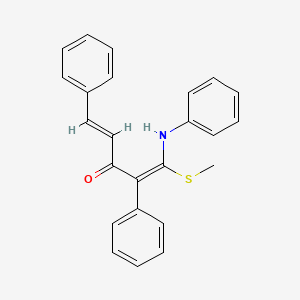
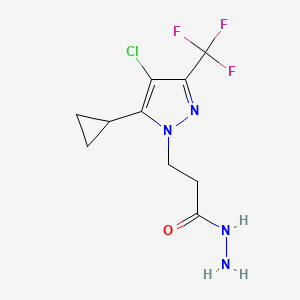
![3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline](/img/structure/B2732454.png)
![4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2732455.png)
![2-[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-benzo[f]chromen-3-one](/img/structure/B2732456.png)
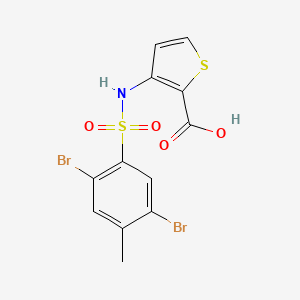
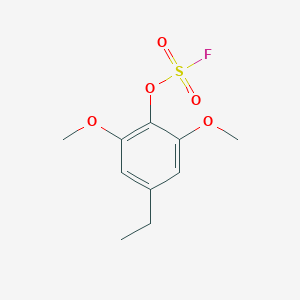


![4-ethyl-1-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2732468.png)